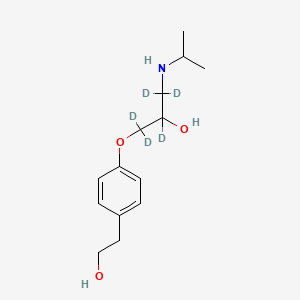

O-Desmethyl Metoprolol-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

O-Desmethyl Metoprolol-d5 is a deuterium-labeled derivative of O-Desmethyl Metoprolol, which is a metabolite of the beta-1 adrenergic receptor blocker metoprolol. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism studies .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of O-Desmethyl Metoprolol-d5 involves the deuteration of O-Desmethyl Metoprolol. The process typically includes the replacement of hydrogen atoms with deuterium atoms in the molecular structure. This can be achieved through various chemical reactions, such as catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced in specialized facilities equipped to handle deuterated chemicals .

化学反应分析

Types of Reactions: O-Desmethyl Metoprolol-d5 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

科学研究应用

Pharmacokinetic Studies

O-Desmethyl Metoprolol-d5 is primarily utilized in pharmacokinetic research to study the metabolism and excretion of metoprolol and its metabolites. The deuterated version allows for enhanced sensitivity in mass spectrometry analyses, which is crucial for accurate quantification in biological samples.

This compound is also employed in studies investigating drug interactions involving metoprolol. For instance, research has shown that this compound can be used to assess how other drugs influence the metabolism of metoprolol through cytochrome P450 enzymes.

Case Study: Herb-Drug Interaction

A notable study examined the interaction between metoprolol and herbal supplements, utilizing this compound as a marker. The study employed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify both metoprolol and its metabolites, revealing significant interactions that could affect therapeutic outcomes .

Quality Control in Pharmaceutical Manufacturing

In pharmaceutical development, this compound serves as a standard reference material for quality control purposes. Its use in analytical method validation ensures that formulations containing metoprolol meet regulatory standards.

Table 2: Quality Control Applications

| Application | Methodology | Outcome |

|---|---|---|

| Method Validation | LC-MS/MS | Ensures accuracy and precision |

| Stability Testing | Accelerated Stability Studies | Determines shelf-life |

| Bioequivalence Studies | Comparative Pharmacokinetics | Assesses therapeutic equivalence |

Using this compound allows for precise monitoring of metoprolol formulations during stability testing and bioequivalence studies, ensuring that generics meet the same efficacy as branded products .

Research on Cardiovascular Effects

Ongoing research into the cardiovascular effects of metoprolol has highlighted the importance of understanding its metabolites. Studies have indicated that O-Desmethyl Metoprolol may have distinct pharmacological effects compared to its parent compound.

Case Study: Cardioprotective Properties

A recent investigation into the cardioprotective properties of metoprolol revealed that understanding its metabolites, including O-Desmethyl Metoprolol, is critical for optimizing treatment strategies for conditions like acute myocardial infarction. The study utilized advanced imaging techniques to analyze how these compounds interact with inflammatory cells during cardiac events .

作用机制

O-Desmethyl Metoprolol-d5 exerts its effects by blocking the beta-1 adrenergic receptors in the heart. This action reduces the heart rate and the force of contraction, leading to decreased cardiac output. The compound specifically targets the beta-1 receptors, minimizing the effects on beta-2 receptors, which are found in the lungs and other tissues .

相似化合物的比较

O-Desmethyl Metoprolol: The non-deuterated form of O-Desmethyl Metoprolol-d5.

Metoprolol: The parent compound from which O-Desmethyl Metoprolol is derived.

Atenolol: Another beta-1 adrenergic receptor blocker with similar pharmacological effects .

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into the metabolism and distribution of metoprolol .

生物活性

O-Desmethyl Metoprolol-d5 is a deuterated analog of O-Desmethyl Metoprolol, a metabolite of the widely used beta-1 adrenergic blocker metoprolol. This compound is primarily utilized in pharmacokinetic studies to investigate the metabolism and biological effects of metoprolol and its derivatives. The incorporation of deuterium allows for enhanced tracking in biological systems, making it a valuable tool in both clinical and research settings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₈D₅NO₃

- Molecular Weight : 258.37 g/mol

- CAS Number : 1189981-81-4

The deuterium labeling distinguishes it from its non-deuterated counterpart, providing unique advantages in metabolic studies.

This compound functions by selectively blocking beta-1 adrenergic receptors located primarily in the heart. This action leads to:

- Reduced Heart Rate : By inhibiting beta-1 receptors, the compound decreases the heart's rate of contraction.

- Decreased Cardiac Output : As a result of lower heart rates and reduced myocardial contractility, cardiac output is diminished.

This mechanism is critical for managing conditions such as hypertension and heart failure, where reduced cardiac workload is beneficial.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):

| Parameter | Value |

|---|---|

| Bioavailability | Varies based on formulation |

| Half-life | Approximately 3 to 6 hours |

| Volume of Distribution | High |

| Metabolism | Primarily hepatic |

| Excretion | Renal |

Studies have shown that the presence of deuterium does not significantly alter the pharmacokinetics compared to its non-deuterated form, allowing for reliable comparisons in metabolic studies .

1. Metabolic Pathway Investigation

A study utilized this compound to trace metabolic pathways in human subjects. The results indicated that the compound was effectively metabolized through phase I and phase II reactions, yielding various metabolites that were subsequently excreted via urine. This study highlighted the utility of deuterated compounds in understanding drug metabolism more comprehensively.

2. Comparative Efficacy Study

In a comparative study involving patients with hypertension, researchers administered both metoprolol and this compound. The outcomes demonstrated that both compounds effectively reduced blood pressure; however, the deuterated version provided clearer pharmacokinetic data due to its unique labeling, thus enhancing understanding of dosage optimization in clinical settings .

Research Applications

This compound is extensively used in various research domains:

- Pharmacokinetic Studies : As a tracer to study drug metabolism and interactions.

- Drug Development : Assisting in the formulation of new beta-blockers with improved efficacy and safety profiles.

- Clinical Trials : Used as an internal standard for quantifying metoprolol levels in biological samples during trials .

属性

IUPAC Name |

1,1,2,3,3-pentadeuterio-1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3/i9D2,10D2,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKXSBOAIJILRY-UXCJJYBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CCO)O)NC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。